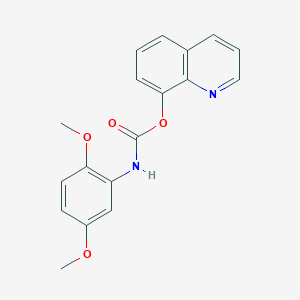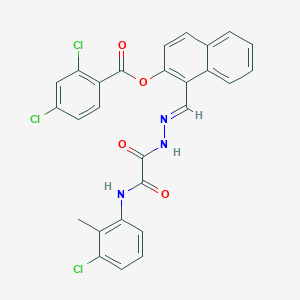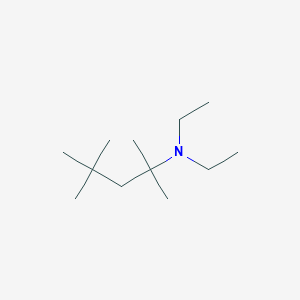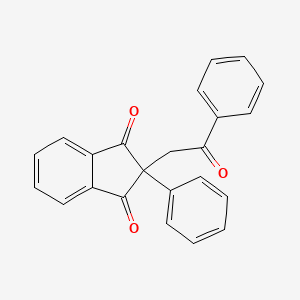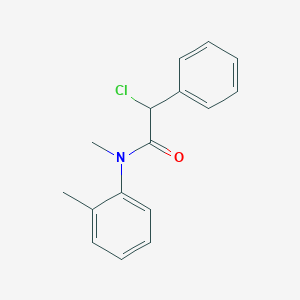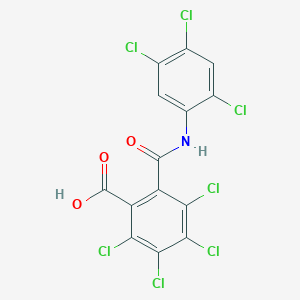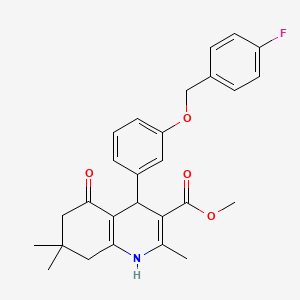
Methyl 4-(3-((4-fluorobenzyl)oxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-((4-fluorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es un complejo compuesto orgánico con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-((4-fluorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo típicamente involucra múltiples pasos, incluida la formación del núcleo de quinolina, la introducción del grupo fluorobencilo y la esterificación. Las condiciones de reacción a menudo requieren el uso de catalizadores, temperaturas específicas y solventes para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y automatización para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3-((4-fluorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden usar para alterar el estado de oxidación de átomos específicos dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción pueden variar, pero generalmente involucran temperaturas controladas, solventes específicos y catalizadores para facilitar las transformaciones deseadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de quinolina con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción podría producir análogos más saturados del compuesto original.
Aplicaciones Científicas De Investigación
El 4-(3-((4-fluorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Estudiado por su potencial actividad biológica, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos y como compuesto líder para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos especiales, farmacéuticos y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción del 4-(3-((4-fluorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo implica su interacción con objetivos moleculares y vías específicas. Esto puede incluir la unión a enzimas, receptores u otras proteínas, lo que lleva a la modulación de su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y del contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(3-((4-clorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo
- 4-(3-((4-bromobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo
Unicidad
El 4-(3-((4-fluorobencil)oxi)fenil)-2,7,7-trimetil-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carboxilato de metilo es único debido a la presencia del grupo fluorobencilo, que puede impartir propiedades químicas y biológicas distintas en comparación con sus análogos cloro y bromo. El átomo de flúor puede influir en la reactividad, la estabilidad y la interacción del compuesto con los objetivos biológicos, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
853315-26-1 |
|---|---|
Fórmula molecular |
C27H28FNO4 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
methyl 4-[3-[(4-fluorophenyl)methoxy]phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H28FNO4/c1-16-23(26(31)32-4)24(25-21(29-16)13-27(2,3)14-22(25)30)18-6-5-7-20(12-18)33-15-17-8-10-19(28)11-9-17/h5-12,24,29H,13-15H2,1-4H3 |
Clave InChI |
DHFHSIULJLOUCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







